6-Methyl-1-azabicyclo[3.2.1]octane

Catalog No.
S13611763
CAS No.
90203-78-4
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1-azabicyclo[3.2.1]octane

CAS Number

90203-78-4

Product Name

6-Methyl-1-azabicyclo[3.2.1]octane

IUPAC Name

6-methyl-1-azabicyclo[3.2.1]octane

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-7-5-9-4-2-3-8(7)6-9/h7-8H,2-6H2,1H3

InChI Key

NYUOFZLQAXKQIC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCCC1C2

6-Methyl-1-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen atom within its structure, classified under the azabicyclo family of compounds. Its molecular formula is C9H15NC_9H_{15}N, and it possesses a unique bicyclic framework that contributes to its biological activity and potential applications in medicinal chemistry. The compound is structurally related to various natural alkaloids, such as nicotine and cocaine, which enhances its significance in pharmacological studies.

The chemical reactivity of 6-methyl-1-azabicyclo[3.2.1]octane is characterized by its ability to undergo various transformations, including:

  • Hydrogenation: Under hydrogenation conditions, it can be converted into more saturated derivatives, which may exhibit altered biological properties.
  • Rearrangements: The compound can participate in rearrangements such as Beckmann rearrangement and others leading to various functionalized derivatives.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, allowing for the introduction of diverse functional groups.

These reactions are crucial for the synthesis of analogs and derivatives that may possess enhanced pharmacological properties or different therapeutic applications.

6-Methyl-1-azabicyclo[3.2.1]octane and its derivatives have shown promising biological activities, particularly in the realm of analgesics and narcotic antagonists. Studies have indicated that compounds within this class can exhibit:

  • Analgesic Properties: Some derivatives have been tested for their effectiveness as pain relievers, showing potential comparable to established analgesics.
  • Narcotic Antagonism: Certain analogs demonstrate antagonist activity against opioid receptors, which may help in managing addiction and withdrawal symptoms.
  • Cytotoxicity: Research has highlighted the cytotoxic effects of specific derivatives on tumor cell lines, suggesting potential applications in cancer therapy.

The structural similarity to bioactive alkaloids like nicotine contributes to these biological activities, making it a subject of interest in medicinal chemistry research.

The synthesis of 6-methyl-1-azabicyclo[3.2.1]octane can be achieved through several methodologies:

  • Intramolecular Cyclization: This method involves the formation of the bicyclic structure through cyclization reactions that often utilize precursors containing functional groups conducive to ring closure.
  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed enantioselective alkene carboamination processes that efficiently create 6-azabicyclo[3.2.1]octanes from suitable substrates.
  • Reduction Reactions: Various reduction techniques can be employed to convert precursors into the desired azabicyclo framework, often involving stereoselective reductions to yield specific enantiomers.

These synthetic strategies are vital for producing compounds with tailored properties for specific applications.

6-Methyl-1-azabicyclo[3.2.1]octane has several notable applications:

  • Pharmaceutical Development: Its derivatives are explored as potential candidates for new analgesics and treatments for opioid addiction.
  • Research Tool: The compound serves as a scaffold for developing novel compounds with varied biological activities, aiding in drug discovery efforts.
  • Chemical Probes: Due to its structural characteristics, it can be utilized as a chemical probe in biological studies to investigate receptor interactions and mechanisms of action.

Interaction studies involving 6-methyl-1-azabicyclo[3.2.1]octane focus on its binding affinity and efficacy at various receptors, particularly opioid receptors. Research has shown that certain derivatives exhibit high binding affinities, indicating their potential as effective therapeutic agents in treating pain and addiction-related disorders.

Key Findings:

  • Some derivatives demonstrate stronger activity compared to traditional opioids, which could lead to reduced side effects associated with opioid use.
  • Structure-activity relationship analyses reveal how modifications to the azabicyclo framework influence receptor interactions and biological outcomes.

6-Methyl-1-azabicyclo[3.2.1]octane shares structural similarities with several other compounds within the azabicyclo family and related alkaloids:

Compound NameStructural FeaturesUnique Characteristics
NicotinePyridine ring, tertiary amineWell-known stimulant with significant psychoactive effects
CocaineEster functional group, tropane structurePotent local anesthetic with high abuse potential
AphanorphineAdditional aromatic ringExhibits both analgesic and antagonist properties
6-Azabicyclo[3.2.1]octaneSimilar bicyclic structure without methyl groupFoundational scaffold for numerous biologically active compounds

The uniqueness of 6-methyl-1-azabicyclo[3.2.1]octane lies in its specific methyl substitution on the bicyclic framework, which may enhance its pharmacological profile compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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